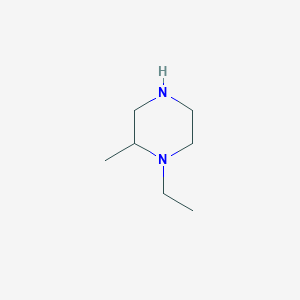
1-(4-((1-Hydroxycyclopentyl)methyl)piperazin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-((1-Hydroxycyclopentyl)methyl)piperazin-1-yl)ethan-1-one” is a chemical compound with the CAS Number: 1480223-17-3. It has a molecular weight of 226.32 and its IUPAC name is 1-[(4-acetyl-1-piperazinyl)methyl]cyclopentanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O2/c1-11(15)14-8-6-13(7-9-14)10-12(16)4-2-3-5-12/h16H,2-10H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis and Chemical Structure
- Piperazine derivatives, including compounds similar to 1-(4-((1-Hydroxycyclopentyl)methyl)piperazin-1-yl)ethan-1-one, have been synthesized for various research applications. Tung (1957) synthesized piperazine hydrochlorides for testing against schistosomiasis in experimental animals (Tung, 1957). Similarly, compounds with piperazine components have been created for potential applications in different fields of study, as shown by Bhat et al. (2018) in their synthesis of enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moiety (Bhat et al., 2018).
Pharmacological Research
- Several studies have focused on the pharmacological applications of piperazine derivatives. For instance, Ahmed et al. (2017) explored the anti-inflammatory activity of 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone compounds, showing their potential in treating inflammation (Ahmed et al., 2017). Additionally, Palaska et al. (1993) synthesized piperazine derivatives exhibiting significant analgesic and anti-inflammatory activities (Palaska et al., 1993).
Antitumor and Anticancer Research
- The antitumor and anticancer properties of piperazine-based compounds have been a subject of research. Lv et al. (2019) investigated the anti-bone cancer activity and molecular docking of a heterocyclic compound containing a piperazine moiety (Lv et al., 2019). Hakobyan et al. (2020) also synthesized piperazine-based tertiary amino alcohols and their dihydrochlorides to study their effect on tumor DNA methylation (Hakobyan et al., 2020).
Antimicrobial Research
- The antimicrobial properties of piperazine derivatives have been explored in several studies. Rajkumar et al. (2014) synthesized piperazine derivatives and evaluated their antimicrobial activities, finding some compounds with excellent antibacterial and antifungal properties (Rajkumar et al., 2014). Additionally, Gan et al. (2010) designed azole-containing piperazine derivatives and found that they exhibited moderate to significant antibacterial and antifungal activities (Gan et al., 2010).
Propriétés
IUPAC Name |
1-[4-[(1-hydroxycyclopentyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(15)14-8-6-13(7-9-14)10-12(16)4-2-3-5-12/h16H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQHEYRDNHWVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2810692.png)
![N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)
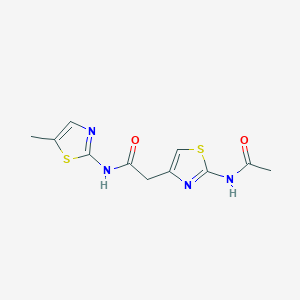
![N-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2810695.png)
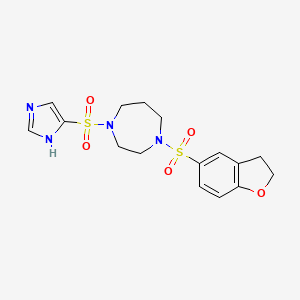
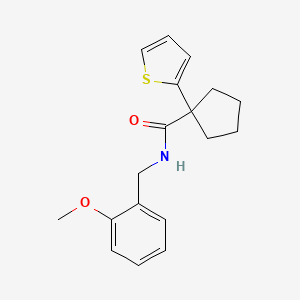
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2810701.png)
![2-(2,4-Dichlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2810703.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2810704.png)
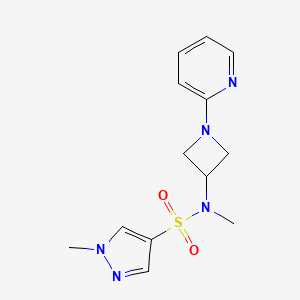
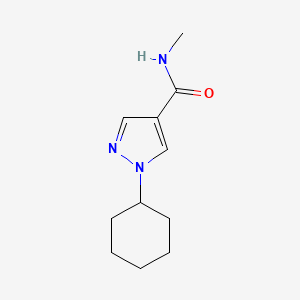
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2810710.png)
